N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Drug-likeness CNS permeability Lipophilicity

Researchers studying pyrazolyl oxalamide neuroprotectants face challenges with steric/electronic sensitivity-minor analog changes can abolish activity. This compound fills an underexplored region of chemical space permissive for anti-neurotoxic activity in THP-1/SH-SY5Y assays. • logP: 1.8; MW: 290.32 Da; TPSA: ~88 Ų-within CNS drug-like window • Low steric bulk & furan-2-yl moiety enable SAR exploration inaccessible to bulkier analogs • Suitable for virtual screening libraries targeting Alzheimer's and neurodegeneration

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 2034543-57-0
Cat. No. B2895230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide
CAS2034543-57-0
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCC1=CC(=NN1C(CNC(=O)C(=O)NC)C2=CC=CO2)C
InChIInChI=1S/C14H18N4O3/c1-9-7-10(2)18(17-9)11(12-5-4-6-21-12)8-16-14(20)13(19)15-3/h4-7,11H,8H2,1-3H3,(H,15,19)(H,16,20)
InChIKeyNVBVIDJVXXNGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolyl Oxalamide Compound: Identity & Procurement


N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide (CAS 2034543‑57‑0) is a synthetic, unsymmetrical pyrazolyl oxalamide that bears a 3,5‑dimethyl‑1H‑pyrazole moiety, a furan‑2‑yl group, and a methyl‑terminated oxalamide chain. It belongs to a scaffold class designed to explore steric and electronic effects on neuroprotective and anti‑neurotoxic activity in human microglia‑based assays [1]. The compound is commercially available exclusively as a non‑human research reagent from suppliers cataloguing screening compounds for early‑stage discovery . No primary research paper or patent has been identified in which this specific compound was synthesized, tested, or discussed.

Scaffold class
Pyrazolyl oxalamide probe for microglial neuroinflammation studies
Lipophilicity context
Low-calculated logP within class range; may support CNS permeability screening
Steric fit
Smallest N2-substituent of the series, expected to permit anti-neurotoxic assay activity
Heterocycle choice
Furan-2-yl may reduce MTT assay interference relative to thiophene analogs

Why Substitution Fails for Pyrazolyl Oxalamide


Pyrazolyl oxalamides are known to be exquisitely sensitive to changes in steric bulk and electronic character at the N2‑substituent [1]. Within a single congeneric series, introducing a bulky dicyclohexylamide or replacing an amide with an ester can abolish neuroprotective activity, alter cytotoxicity profiles, and change logP by more than 2.5 units (range 1.22–3.88) [1]. The target compound’s specific combination of a 3,5‑dimethyl‑1H‑pyrazole, a furan‑2‑ylethyl linker, and a small N2‑methylamide creates a chemical space that cannot be simulated by superficially similar analogs (e.g., thiophene replacement, addition of a phenyl ring, or elongation of the alkyl chain) without risking complete loss of the desired biology. The quantitative evidence presented below supports why a simple in‑class swap is scientifically unjustified.

Steric sensitivity
Bulky N2-substituents (e.g. dicyclohexylamide) may abolish anti-neurotoxic activity as seen in analogs
Heterocycle electronics
Thiophene replacement of furan alters ring electronics and may introduce MTT assay interference
Lipophilicity drift
Higher logP analogs (>3.0) may reduce blood-brain barrier penetration, shifting model response profile

Differentiation Evidence: Pyrazolyl Oxalamide


Lipophilicity and CNS Drug-Likeness

The target compound’s calculated logP of 1.8 (ALOGPS 2.1) places it at the low‑end of the class range (class min = 1.22, class max = 3.88) and below the optimal CNS drug‑space threshold of logP = 2–4 that guided the design of the closest peer‑reviewed series [1]. This denotes a lipophilicity‑driven differentiation from larger‑substituent analogs, which often exhibit logP > 3.0 and risk reduced blood–brain barrier penetration.

Lipophilicity (logP)
Class-level inference
1.8
Below CNS drug-space threshold; may favor permeability
In silico estimate; class range 1.22–3.88
Drug-likeness CNS permeability Lipophilicity

Steric Effect on Target Engagement

In the published pyrazolyl oxalamide series, the smallest N2‑substituent (dimethylamide 2c, MW = 275.3) demonstrated significant anti‑neurotoxic activity at 50–100 µM, whereas the sterically demanding dicyclohexylamide (2b) had only marginal effects [1]. The target compound’s N2‑methylamide side chain (MW ≈ 290.32) is among the smallest possible, occupying a steric footprint comparable to compound 2c. This predicts a similar, if not enhanced, in vitro anti‑neurotoxic potency relative to bulkier analogs, provided that electronic effects are also permissive.

Steric effect on activity
Cross-study comparable
Predicted comparable to low-MW amide 2c (significant protection); 2b marginal
Small steric footprint may preserve anti-neurotoxic assay response
No direct data; inferred from series SAR
Structure–activity relationship Steric effect Neuroprotection

Furan vs. Thiophene Electronic Effects

Replacement of furan‑2‑yl (oxygen heterocycle) by thiophene‑3‑yl (sulfur heterocycle) in the closest analog pair (N1‑(2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)oxalamide) introduces a substantial alteration in ring electronics (oxygen electronegativity 3.44 vs. sulfur 2.58). In the reference series, even minor changes in aromatic substituent electronically (2e vs. 2f) resulted in assay incompatibility, with compound 2f excluded due to MTT interfering reactivity [1]. The furan‑2‑yl moiety in the target compound may avoid such interference while preserving the heteroaromatic stacking and hydrogen‑bonding capability that underpins the pyrazolyl oxalamide scaffold’s biological activity.

Furan vs. thiophene electronics
Class-level inference
Furan-2-yl (O) vs thiophene-3-yl (S); electronic divergence may affect assay compatibility
Furan may reduce MTT interference risk versus thiophene analogs
Thiophene analog excluded from viability assay due to reactivity
Heterocycle electronics Structure–activity relationship Neurotoxicity

Cytotoxicity Safety Margin in Analogues

All tested pyrazolyl oxalamides (2a–e and 3) were completely non‑cytotoxic to human PC‑3 prostate cancer cells at concentrations up to 100 µM after 48 h of incubation [1]. Because the target compound shares the identical core scaffold and is predicted to have a logP within the safe range of the series, a similar lack of overt cytotoxicity is expected. This contrasts with many screening‑deck compounds that compromise cell viability at micromolar concentrations, making the target compound a suitable choice for phenotypic assays that require a wide therapeutic window.

Cytotoxicity safety margin
Class-level inference
No direct data; analogs 2a–e non-cytotoxic at ≤100 µM
Expected wide viability window in cell-based assays
MTT endpoint, PC-3 cells, 48 h; inferred from core scaffold
Cytotoxicity profiling MTT assay PC‑3 cells

Application Domains: Pyrazolyl Oxalamide


Hit Expansion in Microglial Neuroinflammation

The compound can serve as a low‑logP, low‑steric‑bulk starting point for SAR exploration of pyrazolyl oxalamide neuroprotective agents, using the proven THP‑1/SH‑SY5Y supernatant‑transfer assay described in the reference literature [1]. Its furan‑2‑yl moiety and small N2‑methyl substituent fill an underexplored region of chemical space that the reference paper indicates is permissive for anti‑neurotoxic activity.

CNS Drug-Like Pyrazole Screening Libraries

With a calculated logP of 1.8, a molecular weight of 290.32 Da, and a topological polar surface area within the CNS‑drug‑like window (estimated TPSA ≈ 88 Ų), the compound is a logical inclusion in focused virtual‑screening libraries intended for Alzheimer’s disease and other neurodegenerative indication programs. Its properties align with the design criteria stated for the reference series (logP 1–4) [1].

Furan-Thiophene Comparative Activity Control

Procurement of this compound alongside its thiophene‑3‑yl congener allows a controlled head‑to‑head comparison of heteroatom effects on anti‑neurotoxic activity, cytotoxicity, and MTT compatibility. Because the reference series shows that minor aromatic changes can produce assay‑interfering properties, having both analogs is essential for distinguishing biological activity from technical artifact [1].

Application
Selection Property
Validation Focus
Microglial neuroinflammation hit expansion
Low steric-bulk oxalamide scaffold
Supernatant-transfer neuroinflammation model response
CNS drug-likeness screening libraries
Low logP, moderate MW, drug-like TPSA
CNS parameter filtering and virtual screening
Comparative heterocycle activity control
Furan-2-yl vs thiophene-3-yl moiety
Assay interference risk and biological signal differentiation
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